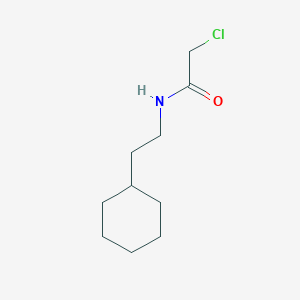

2-chloro-N-(2-cyclohexylethyl)acetamide

Description

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Interpretation

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.20–1.85 | m | 11H | Cyclohexyl protons |

| 3.25 | t (J = 7.2 Hz) | 2H | N-CH₂CH₂C₆H₁₁ |

| 3.45 | q (J = 6.8 Hz) | 2H | CH₂Cl adjacent to carbonyl |

| 6.10 | br s | 1H | Amide NH |

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 25.6 | Cyclohexyl CH₂ |

| 42.3 | N-CH₂CH₂C₆H₁₁ |

| 45.8 | CH₂Cl |

| 167.5 | C=O |

| 170.2 | Cl-C=O |

The absence of splitting in the amide NH signal (δ 6.10 ppm) suggests restricted rotation due to steric hindrance from the cyclohexylethyl group.

Infrared (IR) and Raman Spectral Fingerprint Analysis

IR (KBr, cm⁻¹) :

- 3280: N-H stretch (amide A band).

- 1655: C=O stretch (amide I band).

- 1540: N-H bend + C-N stretch (amide II band).

- 750: C-Cl stretch.

Raman spectroscopy highlights:

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

- Molecular ion : m/z 203.71 [M]⁺ (low abundance due to Cl isotope pattern).

- Key fragments :

The base peak at m/z 122 corresponds to the stable cyclohexylethyl carbocation, indicative of preferential cleavage at the N-CH₂ bond.

Table 1: Summary of Spectroscopic Data

| Technique | Key Peaks/Features | Structural Insight |

|---|---|---|

| ¹H NMR | δ 3.45 (q, CH₂Cl) | Chloroacetamide backbone |

| ¹³C NMR | δ 170.2 (Cl-C=O) | Resonance stabilization |

| IR | 1655 cm⁻¹ (C=O) | Amide carbonyl |

| MS | m/z 122 (C₈H₁₅⁺) | Cyclohexylethyl fragmentation |

Properties

IUPAC Name |

2-chloro-N-(2-cyclohexylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKWENBWTLUUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-cyclohexylethyl)acetamide typically involves the reaction of 2-cyclohexylethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-cyclohexylethylamine+chloroacetyl chloride→2-chloro-N-(2-cyclohexylethyl)acetamide+HCl

Industrial Production Methods: Industrial production methods for 2-chloro-N-(2-cyclohexylethyl)acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-(2-cyclohexylethyl)acetamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction.

Major Products Formed:

Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.

Hydrolysis: The major products are 2-cyclohexylethylamine and acetic acid.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-cyclohexylethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclohexylethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules. The 2-cyclohexylethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. The acetamide moiety can form hydrogen bonds, further stabilizing the interaction with biological molecules. These combined interactions contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Compounds

Structural Classification and Substituent Effects

Chloroacetamides are differentiated by their N-substituents, which significantly influence their physical properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-Chloro-N-(2-Cyclohexylethyl)Acetamide and Analogs

Key Comparative Findings

Physicochemical Properties

- Hydrophobicity : Cyclohexyl-containing derivatives (e.g., 2-chloro-N-(2-cyclohexylethyl)acetamide) exhibit higher logP values (~2.8) compared to phenyl-substituted analogs (logP ~2.2–2.5), enhancing membrane permeability .

- Crystal Packing : Substituents influence molecular conformation. For example, 2-chloro-N-(3-methylphenyl)acetamide adopts a syn conformation of the N–H bond relative to the methyl group, while nitro-substituted analogs adopt anti conformations due to steric and electronic effects .

Biological Activity

2-Chloro-N-(2-cyclohexylethyl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and pharmaceutical research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: CHClNO

- Structural Characteristics: The compound features a chloro group attached to an acetamide moiety, with a 2-cyclohexylethyl substituent.

Synthesis:

The synthesis of 2-chloro-N-(2-cyclohexylethyl)acetamide typically involves the reaction of 2-cyclohexylethylamine with chloroacetyl chloride. The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction:

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-chloro-N-(2-cyclohexylethyl)acetamide exhibit significant antimicrobial properties. For instance, a study on chloroacetamides found that they were effective against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 2-Chloro-N-(2-cyclohexylethyl)acetamide | Staphylococcus aureus | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | Low |

| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | Moderate |

The biological activity of chloroacetamides is often attributed to their ability to interact with bacterial cell membranes, facilitating penetration and subsequent inhibition of cellular functions.

The mechanism by which 2-chloro-N-(2-cyclohexylethyl)acetamide exerts its biological effects involves several interactions:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, which may lead to the formation of new active compounds.

- Hydrophobic Interactions: The cyclohexylethyl group enhances hydrophobic interactions with biological targets, improving binding affinity.

- Hydrogen Bonding: The acetamide moiety can form hydrogen bonds with active sites on enzymes or receptors, stabilizing interactions and modulating biological activity.

Case Studies and Research Findings

- Antimicrobial Screening: A study screened various N-substituted phenyl-2-chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that structural modifications significantly influenced antimicrobial activity against different pathogens .

- Pharmaceutical Applications: Research has explored the potential of 2-chloro-N-(2-cyclohexylethyl)acetamide as a lead compound for drug development due to its favorable pharmacokinetic properties predicted by tools like SwissADME . These analyses suggest that modifications could enhance efficacy and selectivity.

- Comparative Analysis: In comparison to other similar compounds, such as 2-chloro-N,N-dicyclohexylacetamide, the unique structure of 2-chloro-N-(2-cyclohexylethyl)acetamide allows for a balance between hydrophobic and hydrophilic interactions, which may contribute to its distinct biological profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-cyclohexylethyl)acetamide?

- Methodology : React 2-cyclohexylethylamine with chloroacetyl chloride in a cooled, inert solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to neutralize HCl byproducts. Maintain temperatures below 10°C to mitigate exothermic side reactions and improve yield (70–85%) .

- Key Parameters : Solvent choice, reaction time (2–4 hours), and stoichiometric excess of chloroacetyl chloride (1.2–1.5 equivalents).

Q. How can purity and structural integrity be verified after synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, acetamide carbonyl at ~170 ppm) .

- IR Spectroscopy : Identify C=O (1680–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 231.1 for C₁₀H₁₇ClNO) .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted amines or chloroacetyl chloride .

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) for higher-purity fractions .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of nucleophilic substitution in chloroacetamide derivatives?

- Mechanistic Insight : The chlorine atom in 2-chloroacetamides undergoes SN2 substitution with amines, thiols, or alkoxides. Steric hindrance from the cyclohexylethyl group may reduce reactivity compared to less bulky analogs. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) to enhance nucleophilicity .

- Case Study : Substitution with piperazine yields N-cyclohexylethyl-piperazinylacetamide derivatives (75% yield) under refluxing acetonitrile .

Q. How can computational modeling aid in predicting biological activity or reaction pathways?

- Approach :

- Density Functional Theory (DFT) : Calculate transition-state energies for substitution reactions to optimize catalyst selection (e.g., Lewis acids like FeCl₃) .

- Molecular Docking : Screen for interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

Q. What strategies resolve contradictions in reported reaction yields or product distributions?

- Experimental Design :

- Replicate Conditions : Ensure precise control of temperature, solvent purity, and reagent ratios.

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

- Case Study : Discrepancies in hydrolysis rates (acidic vs. basic media) were resolved by identifying competing elimination pathways in bulky derivatives .

Q. What is the significance of hydrogen bonding in the crystal structure of chloroacetamides?

- Structural Analysis : Intramolecular C–H···O and intermolecular N–H···O bonds stabilize crystal packing, as seen in analogs like 2-chloro-N-(4-fluorophenyl)acetamide. This affects solubility and melting points .

- Practical Implication : Hydrogen-bond networks influence bioavailability in drug design .

Q. How can derivatives be designed to enhance bioactivity or reduce toxicity?

- Derivatization Strategies :

- Heterocyclic Modifications : Replace the cyclohexyl group with pyridyl or quinolinyl moieties to improve water solubility .

- Prodrug Synthesis : Introduce ester or amide linkages for targeted release in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.